molecular formula C24H33NO4 B240735 Spiramine A CAS No. 114531-28-1

Spiramine A

Cat. No.: B240735
CAS No.: 114531-28-1
M. Wt: 399.5 g/mol
InChI Key: ZPELMDXCJZDIBP-JPWRTHMUSA-N
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Biochemical Analysis

Biochemical Properties

Spiramine A interacts with various biomolecules in biochemical reactions. It has been reported to inhibit Platelet-Activating Factor (PAF)-induced rabbit platelet aggregation in a concentration-dependent manner . This suggests that this compound may interact with enzymes and proteins involved in the platelet aggregation pathway.

Cellular Effects

The cellular effects of this compound are primarily related to its antitumor and antimicrobial activities

Molecular Mechanism

Its ability to inhibit PAF-induced rabbit platelet aggregation suggests that it may interact with biomolecules involved in this pathway

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Spiramine A involves several steps, starting from naturally occurring diterpenoids. The key steps include the formation of the diterpene skeleton, followed by functional group modifications to introduce the necessary alkaloid features. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired transformations .

Industrial Production Methods: Industrial production of this compound is primarily based on extraction from Spiraea plants. The process involves harvesting the plant material, followed by solvent extraction to isolate the diterpene alkaloids. The crude extract is then purified using chromatographic techniques to obtain this compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Spiramine A undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Spiramine A has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of Spiramine A: this compound stands out due to its unique combination of antitumor and antimicrobial activities, along with its ability to inhibit platelet aggregation. This makes it a valuable compound for both medicinal and industrial applications .

Properties

CAS No.

114531-28-1

Molecular Formula

C24H33NO4

Molecular Weight

399.5 g/mol

IUPAC Name

[(1R,2R,3S,5S,7R,8R,12R,13S,18S,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-yl] acetate

InChI

InChI=1S/C24H33NO4/c1-13-15-5-8-24(19(13)28-14(2)26)17(11-15)23-7-4-6-22(3)16(23)12-18(24)29-21(23)25-9-10-27-20(22)25/h15-21H,1,4-12H2,2-3H3/t15-,16+,17-,18+,19-,20-,21-,22+,23-,24+/m0/s1

InChI Key

ZPELMDXCJZDIBP-JPWRTHMUSA-N

Isomeric SMILES

CC(=O)O[C@H]1C(=C)[C@H]2CC[C@]13[C@@H](C2)[C@]45CCC[C@@]6([C@H]4C[C@H]3O[C@@H]5N7[C@H]6OCC7)C

SMILES

CC(=O)OC1C(=C)C2CCC13C(C2)C45CCCC6(C4CC3OC5N7C6OCC7)C

Canonical SMILES

CC(=O)OC1C(=C)C2CCC13C(C2)C45CCCC6(C4CC3OC5N7C6OCC7)C

Appearance

Powder

Synonyms

Spiramine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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